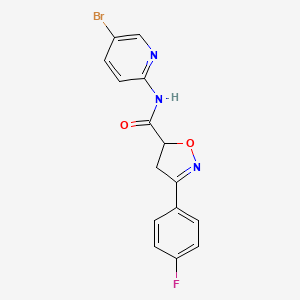![molecular formula C17H18BrClN2O2 B10960403 (2Z)-1-(3-bromophenyl)-2-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]hydrazine](/img/structure/B10960403.png)
(2Z)-1-(3-bromophenyl)-2-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde 1-(3-bromophenyl)hydrazone: is a complex organic compound that combines the structural features of benzaldehyde and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde 1-(3-bromophenyl)hydrazone typically involves the following steps:
Preparation of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde: This intermediate can be synthesized through the chlorination of 4-isopropoxy-5-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydrazone: The aldehyde group of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde reacts with 3-bromophenylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and bromo substituents on the aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: Formation of 3-chloro-4-isopropoxy-5-methoxybenzoic acid.
Reduction: Formation of 3-chloro-4-isopropoxy-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies due to its structural features.
Medicine:
Drug Development: Exploration of its potential as a pharmacophore in drug design and development.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde 1-(3-bromophenyl)hydrazone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Shares the chloro and methoxy substituents but lacks the isopropoxy group and hydrazone moiety.
4-Isopropoxy-3-methoxybenzaldehyde: Similar structure but without the chloro and hydrazone groups.
3-Bromophenylhydrazone: Contains the hydrazone linkage but lacks the complex aromatic aldehyde structure.
Uniqueness:
- The combination of chloro, isopropoxy, and methoxy substituents on the benzaldehyde ring, along with the 3-bromophenylhydrazone moiety, makes this compound unique. This structural complexity may confer specific reactivity and potential applications that are not shared by simpler analogs.
Properties
Molecular Formula |
C17H18BrClN2O2 |
|---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
3-bromo-N-[(Z)-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H18BrClN2O2/c1-11(2)23-17-15(19)7-12(8-16(17)22-3)10-20-21-14-6-4-5-13(18)9-14/h4-11,21H,1-3H3/b20-10- |
InChI Key |
BIXAWPPAWVOHLG-JMIUGGIZSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=N\NC2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=NNC2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10960335.png)
![4-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960337.png)

![N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960351.png)
![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10960357.png)

![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10960368.png)
![N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10960371.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960374.png)
![13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960375.png)
![6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960380.png)
![3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10960399.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960401.png)
![5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B10960404.png)
